
A Comparative Guide to the Spectroscopic
Properties of Chiral Aziridine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl (S)-(-)-N-Z-aziridine-2-

carboxylate

Cat. No.: B041211 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate and its Analogs

This guide provides a comprehensive comparison of the spectroscopic data for Methyl (S)-(-)-
N-Z-aziridine-2-carboxylate against other relevant chiral aziridine-2-carboxylate derivatives.

The information presented is intended to aid researchers in the identification, characterization,

and quality control of these valuable synthetic intermediates. The data is organized for clarity

and supported by detailed experimental protocols.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Methyl (S)-(-)-N-Z-aziridine-2-
carboxylate and selected alternative N-substituted methyl aziridine-2-carboxylates. This allows

for a direct comparison of the influence of the N-substituent on the spectral characteristics of

the aziridine ring.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

Methyl (S)-(-)-N-Z-aziridine-2-

carboxylate
CDCl₃

¹H NMR data is consistent with

the structure.[1] Purity

confirmed as ≥98.0% by NMR.

[1]

Methyl (R)-1-tritylaziridine-2-

carboxylate
CDCl₃

1.41 (dd, J = 6.3, 1.7 Hz, 1H,

CH₂), 1.89 (dd, J = 6.3, 2.7 Hz,

1H, CH), 2.26 (dd, J = 2.7, 1.7

Hz, 1H, CH₂), 3.76 (s, 3H,

CH₃), 7.19–7.31 (m, 9H,

CPh₃), 7.47–7.52 (m, 6H,

CPh₃).[2]

Methyl ((R)-1-tritylaziridine-2-

carbonyl)-D-alaninate
CDCl₃

1.44–1.51 (m, 4H, CHCH₃ and

aziridine CH₂), 1.98–2.02 (m,

2H, aziridine CH and aziridine

CH₂), 3.81 (s, 3H, OCH₃), 4.69

(qd, J = 7.5, 7.2 Hz, 1H,

NHCHCH₃), 7.20–7.34 (m,

10H, CPh₃ and CONH), 7.41–

7.48 (m, 6H, CPh₃).[2]

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent Chemical Shifts (δ, ppm)

Methyl (S)-(-)-N-Z-aziridine-2-

carboxylate
-

No specific data available in

the search results.

Methyl ((R)-1-tritylaziridine-2-

carbonyl)-D-alaninate
CDCl₃

18.79, 30.12, 34.17, 47.61,

52.79, 74.82, 127.34, 128.00,

129.60, 143.45, 170.74,

173.46.[2]

Methyl (R)-3-(1-tritylaziridine-2-

carboxamido)propanoate
CDCl₃

29.94, 34.15, 34.29, 34.61,

52.10, 74.73, 127.30, 127.91,

129.48, 143.47, 171.12,

172.99.[2]

Table 3: IR Spectroscopic Data

Compound Technique
Key Absorption Bands
(cm⁻¹)

Methyl (S)-(-)-N-Z-aziridine-2-

carboxylate
-

No specific data available in

the search results.

Methyl (R)-1-tritylaziridine-2-

carboxylate
ATR

3705, 3467, 2973, 1742, 1596,

1489, 1445, 1394, 1328, 1234,

1181, 1011, 893, 843, 756,

697.[2]

Methyl ((R)-1-tritylaziridine-2-

carbonyl)-D-alaninate
ATR

3705, 3293, 2972, 2869, 1746,

1645, 1532, 1491, 1448, 1359,

1276, 1206, 1165, 1056, 1009,

956, 905, 857, 771, 747, 703.

[2]

Table 4: Mass Spectrometry Data
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Compound Ionization Method m/z (relative intensity)

Methyl (S)-(-)-N-Z-aziridine-2-

carboxylate
LCMS Consistent with structure.[1]

Methyl ((R)-1-tritylaziridine-2-

carbonyl)-D-alaninate
ESI+ 436.85 ([M+Na]⁺, 100%).[2]

Methyl (R)-3-(1-tritylaziridine-2-

carboxamido)propanoate
-

436.7 ([M+Na]⁺, 100%), 412.5

([M-H]⁻, 100%).[2]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate

deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (MeOD), with

tetramethylsilane (TMS) used as an internal standard. For ¹H NMR of the target compound,

data acquisition would confirm the presence and splitting patterns of the aziridine ring protons,

the methyl ester protons, and the protons of the benzyloxycarbonyl (Z) group.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The liquid

or solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range

of approximately 4000-650 cm⁻¹. Key absorptions to note for these compounds include the

C=O stretching of the ester and carbamate groups, and C-N stretching of the aziridine ring.

Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using a Gas

Chromatography-Mass Spectrometry (GC-MS) system. High-resolution mass spectra (HRMS)

are typically acquired using an Electrospray Ionization (ESI) source coupled to a high-

resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The data provides the exact mass of

the molecular ion, which is crucial for confirming the elemental composition of the synthesized

compounds.

Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of chiral aziridine-2-carboxylates.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Characterization

Synthesized Aziridine Derivative

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Confirmation Purity Assessment

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of

chiral aziridine-2-carboxylates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b041211#spectroscopic-data-nmr-ir-ms-for-methyl-s-
n-z-aziridine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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